molecular formula C15H17N3 B1662265 1,3-Di-o-tolylguanidine CAS No. 97-39-2

1,3-Di-o-tolylguanidine

Cat. No.: B1662265
CAS No.: 97-39-2
M. Wt: 239.32 g/mol
InChI Key: OPNUROKCUBTKLF-UHFFFAOYSA-N
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Description

Ditolylguanidine, also known as 1,3-Di-o-tolylguanidine, is a chemical compound with the molecular formula C15H17N3. It is a sigma receptor agonist, which means it binds to sigma receptors in the brain and other tissues. Sigma receptors are involved in various physiological processes, including neuroprotection, modulation of neurotransmitter release, and regulation of ion channels. Ditolylguanidine has been studied for its neuroprotective and antidepressant effects, as well as its ability to potentiate the effects of NMDA antagonists .

Biochemical Analysis

Biochemical Properties

1,3-Di-o-tolylguanidine acts as a selective sigma receptor agonist, interacting with both sigma-1 and sigma-2 receptor subtypes. These receptors are involved in modulating neurotransmitter release, ion channel activity, and cellular signaling pathways. The compound binds to these receptors with high affinity, influencing the activity of dopamine and other neurotransmitters. Additionally, this compound has been shown to potentiate the effects of NMDA antagonists, further highlighting its role in biochemical reactions .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving calcium influx and protein kinase C activation. The compound’s interaction with sigma receptors leads to neuroprotective effects, reducing intracellular calcium dysregulation during ischemic conditions . Furthermore, this compound has been shown to alter gene expression and cellular metabolism, contributing to its antidepressant and neuroprotective properties .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through binding interactions with sigma receptors. This binding modulates the activity of various ion channels and neurotransmitter systems, leading to changes in cellular signaling and gene expression. The compound’s ability to potentiate NMDA antagonist effects suggests a role in modulating glutamatergic neurotransmission. Additionally, this compound has been shown to inhibit certain enzymes, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that prolonged exposure to this compound can lead to sustained neuroprotective effects, although the exact mechanisms of its stability and degradation remain to be fully elucidated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce neuroprotective and antidepressant effects without significant adverse effects. At higher doses, this compound can induce hypothermia and ataxia, indicating potential toxicity. The threshold for these effects varies depending on the route of administration and the specific animal model used .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its rapid absorption, distribution, metabolism, and excretion. Following oral administration, the compound is quickly absorbed by the gastrointestinal tract and distributed throughout the body. It is metabolized into several major and minor metabolites, which are then excreted in urine and feces. The biological half-life of this compound in animal models has been reported to be approximately 10 hours .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound is rapidly absorbed by the gastrointestinal tract and distributed throughout the body. It interacts with specific transporters and binding proteins, influencing its localization and accumulation in different tissues. The distribution of this compound is crucial for its pharmacological effects, as it determines the concentration of the compound at target sites .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is known to localize to cellular compartments where sigma receptors are abundant, such as the endoplasmic reticulum and mitochondria. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to these specific organelles. The subcellular distribution of the compound plays a critical role in its ability to modulate cellular processes and exert its biochemical effects .

Preparation Methods

Ditolylguanidine can be synthesized through several methods. One common synthetic route involves the reaction of o-toluidine with cyanamide under acidic conditions to form the intermediate N,N’-di-o-tolylurea. This intermediate is then treated with phosphorus oxychloride to yield ditolylguanidine. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion .

Industrial production methods for ditolylguanidine may involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the final product meets the required purity standards for its intended applications .

Chemical Reactions Analysis

Ditolylguanidine undergoes various chemical reactions, including:

    Oxidation: Ditolylguanidine can be oxidized to form corresponding N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.

    Reduction: Reduction of ditolylguanidine can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Ditolylguanidine can undergo substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ditolylguanidine has a wide range of scientific research applications:

Comparison with Similar Compounds

Ditolylguanidine is unique in its ability to bind to both sigma-1 and sigma-2 receptors with equal affinity. Similar compounds include:

    Aptiganel: Another sigma receptor agonist with neuroprotective properties.

    Memantine: An NMDA receptor antagonist that also interacts with sigma receptors.

    SKF-10,047: A selective sigma-1 receptor agonist with similar neuroprotective effects.

Compared to these compounds, ditolylguanidine’s non-selective binding to both sigma receptor subtypes makes it a versatile tool for studying sigma receptor functions and potential therapeutic applications .

Properties

IUPAC Name

1,2-bis(2-methylphenyl)guanidine
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InChI

InChI=1S/C15H17N3/c1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H3,16,17,18)
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InChI Key

OPNUROKCUBTKLF-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
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Related CAS

41130-39-6 (hydrochloride)
Record name N,N'-Bis(2-methylphenyl)guanidine
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DSSTOX Substance ID

DTXSID2026606
Record name 1,3-Di-o-tolylguanidine
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Molecular Weight

239.32 g/mol
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Physical Description

Dry Powder, White solid; [Hawley] Grey or white powder; [MSDSonline]
Record name Guanidine, N,N'-bis(2-methylphenyl)-
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Solubility

>35.9 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN HOT WATER, ALC; VERY SOL IN ETHER; SOL IN CHLOROFORM
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Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
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Density

1.10 @ 20 °C/4 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
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Color/Form

WHITE POWDER, CRYSTALS FROM DILUTED ALC

CAS No.

97-39-2
Record name Di-o-tolylguanidine
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Melting Point

179 °C
Record name N,N'-BIS(2-METHYLPHENYL)GUANIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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